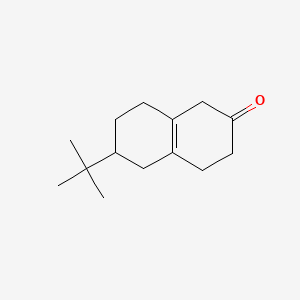
N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes the reaction of ethyleneimine with myristic acid to form the intermediate, which is then further reacted with iminobis(ethyleneiminoethylene) to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.
科学研究应用
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its interactions with proteins and nucleic acids, making it useful in biochemical studies.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials due to its unique properties.
作用机制
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide
- N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide diacetate
- N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide hydrochloride
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate is unique due to its specific acetate group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain research and industrial applications where specific reactivity and interactions are required.
属性
CAS 编号 |
94023-36-6 |
|---|---|
分子式 |
C38H75N5O4 |
分子量 |
666.0 g/mol |
IUPAC 名称 |
acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(tetradecanoylamino)ethyl]amino]ethyl]tetradecanamide |
InChI |
InChI=1S/C36H71N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(42)37-31-33(40-27-28-40)39-34(41-29-30-41)32-38-36(43)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h33-34,39H,3-32H2,1-2H3,(H,37,42)(H,38,43);1H3,(H,3,4) |
InChI 键 |
JPANPSKDLHHHCN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)







![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
